Octen-3-ol, acetate
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Overview
Description
Octen-3-ol, acetate: is a chemical compound with the molecular formula C10H18O2. It is an ester formed from acetic acid and oct-1-en-3-ol. This compound exists as two enantiomers and can be obtained as a racemic mixture. It is a component of lavender oil and is known for its pleasant aroma .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One method to synthesize oct-1-en-3-ol, a precursor to octen-3-ol, acetate, involves the Grignard reaction of acrolein and amyl iodide.
Selective Reduction: Another method involves the selective reduction of oct-1-en-3-one.
Industrial Production Methods: Industrial production of this compound typically involves the esterification of oct-1-en-3-ol with acetic acid. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octen-3-ol, acetate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Employed in the study of esterification and hydrolysis reactions.
Biology:
- Acts as a volatile organic compound in plant defense mechanisms .
- Used in the study of plant-microbe interactions.
Medicine:
- Investigated for its antimicrobial properties .
- Potential use in the development of new pharmaceuticals.
Industry:
- Utilized in the fragrance industry due to its pleasant aroma.
- Used as a flavoring agent in the food industry .
Mechanism of Action
Molecular Targets and Pathways: Octen-3-ol, acetate exerts its effects through various molecular pathways. In plants, it acts as a signaling molecule, inducing defense responses by upregulating the synthesis of methyl jasmonic acid, indole-3-acetic acid, and gibberellin A3 . It also adjusts the redox state in cells, resulting in host defense activation .
Comparison with Similar Compounds
Oct-1-en-3-ol: A precursor to octen-3-ol, acetate, known for its role in attracting insects.
Oct-1-en-3-one: A ketone analog of oct-1-en-3-ol, formed during the degradation of skin lipid peroxides.
Uniqueness: this compound is unique due to its dual role as a fragrance compound and a signaling molecule in plants. Its presence in lavender oil and its ability to induce plant defense mechanisms set it apart from other similar compounds .
Properties
CAS No. |
30773-57-0 |
---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
acetic acid;oct-1-en-3-ol |
InChI |
InChI=1S/C8H16O.C2H4O2/c1-3-5-6-7-8(9)4-2;1-2(3)4/h4,8-9H,2-3,5-7H2,1H3;1H3,(H,3,4) |
InChI Key |
AQFJTEXFXXYPBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=C)O.CC(=O)O |
Origin of Product |
United States |
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